Prinomide
Overview
Description
Prinomide is a nonsteroidal anti-inflammatory drug that has been studied for its potential to treat conditions such as rheumatoid arthritis. It is known for its unique pharmacokinetic behavior, which involves competitive protein binding between this compound and its primary plasma metabolite .
Chemical Reactions Analysis
Prinomide undergoes several types of chemical reactions, including oxidation and reduction. Common reagents and conditions used in these reactions include various oxidizing and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Prinomide has been extensively studied for its potential applications in medicine, particularly in the treatment of rheumatoid arthritis. It has been shown to improve clinical and biochemical parameters in patients with this condition. Additionally, this compound has been investigated for its immunopharmacological profile, which includes its ability to inhibit prostaglandin synthesis and enhance cell-mediated immune responses .
Mechanism of Action
The mechanism of action of prinomide involves its interaction with specific molecular targets and pathways. It is known to inhibit prostaglandin synthesis, which plays a key role in its anti-inflammatory effects. Additionally, this compound enhances cell-mediated immune responses, contributing to its therapeutic effects in conditions such as rheumatoid arthritis .
Comparison with Similar Compounds
Prinomide is unique in its pharmacokinetic behavior, particularly its competitive protein binding with its primary plasma metabolite. Similar compounds include other nonsteroidal anti-inflammatory drugs that also exhibit competitive protein binding and have long-lived metabolites. Some of these compounds include ibuprofen, naproxen, and diclofenac .
Properties
CAS No. |
77639-66-8 |
---|---|
Molecular Formula |
C15H13N3O2 |
Molecular Weight |
267.28 g/mol |
IUPAC Name |
2-cyano-3-(1-methylpyrrol-2-yl)-3-oxo-N-phenylpropanamide |
InChI |
InChI=1S/C15H13N3O2/c1-18-9-5-8-13(18)14(19)12(10-16)15(20)17-11-6-3-2-4-7-11/h2-9,12H,1H3,(H,17,20) |
InChI Key |
KBQUAIAGRLAZGP-UHFFFAOYSA-N |
SMILES |
CN1C=CC=C1C(=O)C(C#N)C(=O)NC2=CC=CC=C2 |
Canonical SMILES |
CN1C=CC=C1C(=O)C(C#N)C(=O)NC2=CC=CC=C2 |
Synonyms |
1-methyl-beta-oxo-alpha-(phenylcarbamoyl)-2-pyrrolepropionitrile 2-(N,N-bis(2-hydroxyethyl)amino)ethanol (1:1)salt CGS 10787B CGS-10787-B prinomide |
Origin of Product |
United States |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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